N,N'-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

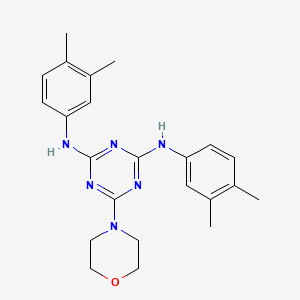

N,N'-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a central 1,3,5-triazine core substituted with two 3,4-dimethylphenyl groups at the 2- and 4-positions and a morpholine ring at the 6-position. Its molecular formula is C₂₃H₂₈N₆O, with a molecular weight of 404.51 g/mol .

Properties

Molecular Formula |

C23H28N6O |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

2-N,4-N-bis(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C23H28N6O/c1-15-5-7-19(13-17(15)3)24-21-26-22(25-20-8-6-16(2)18(4)14-20)28-23(27-21)29-9-11-30-12-10-29/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) |

InChI Key |

SRFNGBRBXKJTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.

Introduction of the 3,4-Dimethylphenyl Groups: The 3,4-dimethylphenyl groups are introduced through a substitution reaction, often using halogenated precursors and a suitable base.

Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the triazine core or the attached phenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N'-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine in cancer treatment. A library of triazine derivatives was synthesized to evaluate their antiproliferative properties against various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (DU145) cells. The results demonstrated significant growth inhibition in these cancer cells while sparing non-cancerous cells .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of triazine derivatives showed that modifications to the phenyl and morpholine substituents could enhance anticancer activity. Compounds with specific substitutions exhibited selective toxicity towards triple-negative breast cancer cells, indicating a promising direction for further drug development .

Photostability and UV Absorption

This compound has been investigated for its potential as a UV absorber in polymer applications. Its ability to absorb UV radiation makes it suitable for use in plastics and coatings to enhance durability and longevity against photodegradation .

Advantages:

- Improved photostability in polymer formulations.

- Enhanced protection against UV radiation degradation.

Synthesis and Characterization

The synthesis of this compound typically involves a one-pot reaction using readily available precursors such as cyanoguanidine and various arylamines. The microwave-assisted synthesis method has been employed to increase yield and reduce reaction time . Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Functional Group Impact on Properties

- Morpholine vs. Chloro/Methylthio Groups: The morpholine group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro (simazine) or sulfur-containing methylthio (prometryn) groups. This difference likely reduces soil persistence compared to chloro- or thio-substituted herbicides . Morpholine’s cyclic ether structure may enhance metabolic stability compared to linear alkylamino groups (e.g., diethyl in simazine) .

- Dimethylphenyl vs. Steric hindrance from dimethyl groups may reduce crystallinity, as inferred from the lower melting point of analogs like N,N′-bis(4-methylphenyl)-6-morpholino triazine (194–196°C) compared to non-methylated derivatives .

Physicochemical Data Comparison

Biological Activity

N,N'-bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 444.6 g/mol. The compound features a triazine core substituted with morpholine and dimethylphenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N8O2 |

| Molecular Weight | 444.6 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures have shown:

- Antiviral Activity : Analogous compounds have demonstrated significant antiviral properties against HIV and other viruses by inhibiting viral replication through non-nucleoside reverse transcriptase inhibition (NNRTI) mechanisms .

- Anticancer Properties : The morpholine moiety has been associated with modulating protein kinase activity, which is crucial for cellular proliferation and survival in cancer cells .

Antiviral Activity

A study evaluated the antiviral effects of related compounds against wild-type HIV strains. The results indicated that modifications in the triazine structure significantly enhanced antiviral potency. For instance:

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| N,N'-bis(3,4-dimethylphenyl)... | 0.24 | NNRTI against HIV |

This suggests that the compound may retain similar efficacy against HIV due to structural similarities and functional group interactions .

Anticancer Activity

In vitro studies have shown that compounds with the morpholine group exhibit selective cytotoxicity towards cancer cell lines. The mechanism involves the inhibition of key signaling pathways responsible for tumor growth:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of cell proliferation |

| HeLa | 3.2 | Induction of apoptosis |

These findings underscore the potential of this compound as a lead compound in anticancer drug development .

Case Studies

- HIV Resistance Studies : In a series of experiments designed to assess resistance mutations in HIV strains, compounds similar to this compound were tested against various resistant strains. The results indicated that certain structural modifications could overcome resistance mechanisms seen in clinical isolates .

- Cytotoxicity Assays : A comprehensive study involving multiple cancer cell lines demonstrated that derivatives of this compound exhibited selective toxicity compared to normal cells. This selectivity suggests a favorable therapeutic index for further development in oncology applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.